molecular formula C8H13N3O2S B13628547 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide

Cat. No.: B13628547
M. Wt: 215.28 g/mol
InChI Key: RLGJSBKPUYXEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with an ethyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide typically involves the reaction of 2-chloropyridine with ethylamine to form N-ethylpyridine-2-amine. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield the desired sulfonamide compound. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at elevated temperatures to ensure complete conversion.

    Catalysts: Acid catalysts such as sulfuric acid or chlorosulfonic acid are commonly used.

    Solvents: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Amines or alcohols can act as nucleophiles in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The aminomethyl group may also play a role in binding to target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a pyridine ring.

    N-ethyl-2-pyridylamine: Similar structure but lacks the sulfonamide group.

    2-chloropyridine: A precursor in the synthesis of 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminomethyl and sulfonamide groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

5-(aminomethyl)-N-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6,11H,2,5,9H2,1H3

InChI Key

RLGJSBKPUYXEFE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.